molecular formula C10H7N5O2S2 B6588116 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1207058-47-6

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B6588116
CAS No.: 1207058-47-6
M. Wt: 293.3 g/mol
InChI Key: UAMVLAFQNPLKBL-UHFFFAOYSA-N
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Description

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thiophene-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria or fungi by interfering with essential cellular processes. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, particularly its antimicrobial and anticancer effects, along with relevant research findings.

Chemical Structure

The compound features a complex structure characterized by the presence of multiple heteroatoms (nitrogen and sulfur) within its ring systems. Its IUPAC name is 4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide , and it is classified under thiadiazole and oxadiazole derivatives.

Molecular Formula

The molecular formula for this compound is C10H7N5O2S2C_{10}H_7N_5O_2S_2, indicating a significant number of nitrogen and sulfur atoms which contribute to its biological activity.

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance:

  • Mechanism of Action : The proposed mechanism involves interference with essential cellular processes in microbes. It may inhibit enzyme activity or disrupt cell wall synthesis.

Anticancer Activity

Numerous studies have focused on the anticancer potential of thiadiazole and oxadiazole derivatives. The following findings highlight the effectiveness of the compound against cancer cell lines:

Cell Line Activity IC50 (µM) Comparison
HepG2 (liver cancer)Significant inhibition1.1Superior to Doxorubicin (IC50 = 1.2)
A549 (lung cancer)Significant inhibition2.6Comparable to standard drugs
MCF-7 (breast cancer)Moderate inhibition1.4Effective against resistant strains

Case Studies

  • In Vitro Studies : A study assessed the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as HepG2 and A549. The results indicated that these compounds significantly reduced cell viability compared to controls .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound to key enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). High binding affinity suggests potential as a therapeutic agent .

Other Biological Activities

Beyond antimicrobial and anticancer activities, compounds similar to this compound have exhibited:

  • Anti-inflammatory properties : Some derivatives have shown efficacy in reducing inflammation markers in vitro.
  • Antidiabetic effects : Certain studies have suggested that related compounds can inhibit α-glucosidase activity, indicating potential for managing diabetes .

Properties

IUPAC Name

4-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5O2S2/c1-5-7(19-15-12-5)8(16)11-10-14-13-9(17-10)6-3-2-4-18-6/h2-4H,1H3,(H,11,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMVLAFQNPLKBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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